1-(2,3-Dihydroxy-propyl)-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

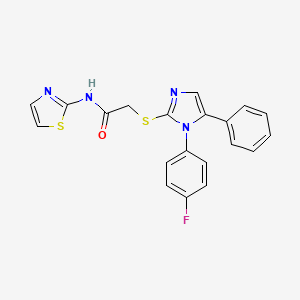

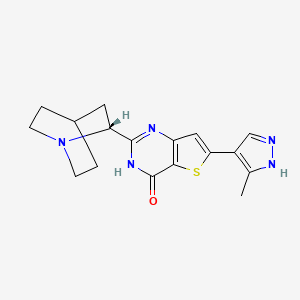

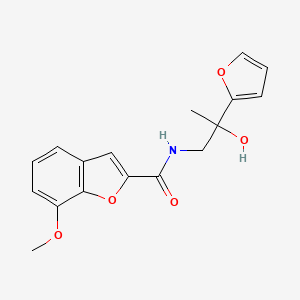

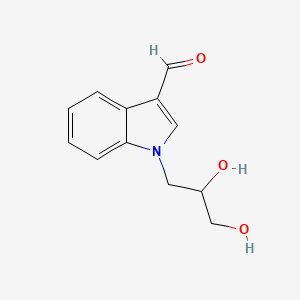

“1-(2,3-Dihydroxy-propyl)-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O .

Aplicaciones Científicas De Investigación

Green & Sustainable Synthesis

Indole-3-carbaldehyde derivatives, including those with substituents on the propyl group, have been synthesized using green and sustainable methods. For instance, the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using ZnO nanoparticles in a solvent-free method demonstrates environmental and economic advantages, including excellent yields, short reaction times, and high reaction rates (Yogita Madan, 2020).

Catalytic Applications

Derivatives of indole-3-carbaldehyde have been used in gold-catalyzed cycloisomerizations to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process demonstrates the compound's versatility in catalytic applications, yielding products efficiently across a variety of substrates (Prasath Kothandaraman et al., 2011).

Anticancer Agents Synthesis

Indole-3-substituted-2-benzimidazoles, synthesized using N-arylation of 1H-indole-3-carbaldehyde, have shown efficacy as anticancer agents. This highlights the compound's potential in the development of novel therapeutic agents targeting various cancer cell lines (S. Anwar et al., 2023).

Antioxidant Activity

Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, prepared by a condensation reaction involving 1H-indole carbaldehyde oxime, exhibited significant antioxidant activity. This research suggests the potential of indole-3-carbaldehyde derivatives in developing new antioxidant agents (C. Gopi & M. Dhanaraju, 2020).

Synthetic Building Blocks

The versatility of indole-3-carbaldehyde derivatives as synthetic building blocks is evident in their use for synthesizing a wide range of compounds, including pyrimido[1,2-a]indoles and furano[2,3-g]indoles. These compounds have applications in organic chemistry, demonstrating the compound's utility in complex synthetic pathways (K. Suzdalev et al., 2013).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2,3-dihydroxypropyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-7-9-5-13(6-10(16)8-15)12-4-2-1-3-11(9)12/h1-5,7,10,15-16H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFMDBUJDCKMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2602026.png)

![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2602027.png)

![6-(4-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)